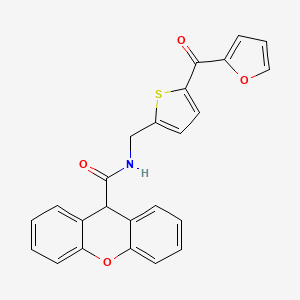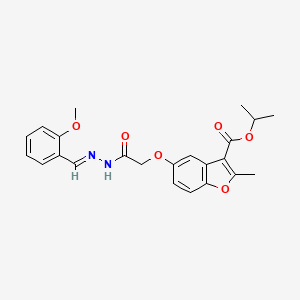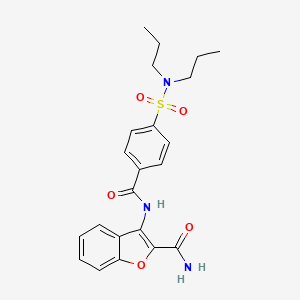
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. These include the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone in lab experiments is its potent anticancer activity. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone. These include:
1. Further investigation of its anticancer activity against different cancer types.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Study of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
4. Investigation of its mechanism of action at the molecular level.
5. Development of more water-soluble derivatives for easier use in lab experiments.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields, particularly in cancer research. Its potent anticancer activity, mechanism of action, and biochemical and physiological effects make it a promising candidate for further study. However, its low solubility in water presents certain limitations that need to be addressed in future research.
Métodos De Síntesis
The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone involves several steps. The first step involves the reaction of 4-cyclopropyl-3-nitropyridazine with piperazine in the presence of a reducing agent. The resulting intermediate is then reacted with 3-(methylthio)benzoyl chloride in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone has been studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-25-16-4-2-3-15(13-16)19(24)23-11-9-22(10-12-23)18-8-7-17(20-21-18)14-5-6-14/h2-4,7-8,13-14H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMAQKDJXXWFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)
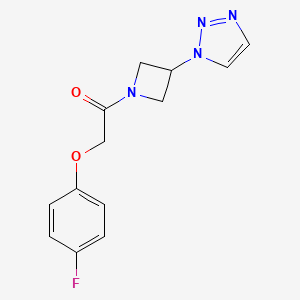

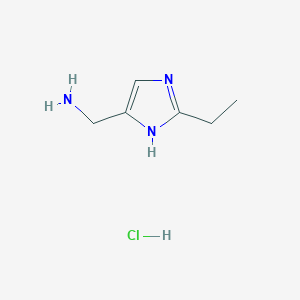
![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)

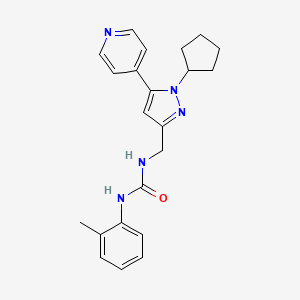
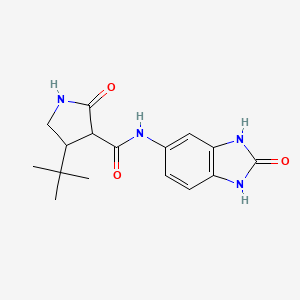
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)
![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B2709162.png)
